Nuevamine

Description

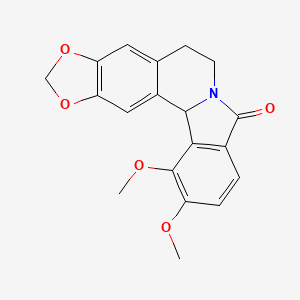

Structure

3D Structure

Properties

Molecular Formula |

C19H17NO5 |

|---|---|

Molecular Weight |

339.3 g/mol |

IUPAC Name |

4,5-dimethoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,10.03,8.015,19]icosa-1(20),3(8),4,6,13,15(19)-hexaen-9-one |

InChI |

InChI=1S/C19H17NO5/c1-22-13-4-3-11-16(18(13)23-2)17-12-8-15-14(24-9-25-15)7-10(12)5-6-20(17)19(11)21/h3-4,7-8,17H,5-6,9H2,1-2H3 |

InChI Key |

FANIZYOYPJRPLY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N3C2C4=CC5=C(C=C4CC3)OCO5)OC |

Synonyms |

9,10-diméthoxy-5,12b-dihydro(1,3)dioxolo(4,5-g)isoindolo(1,2-a)isoquinoléin-8(6H)-one nuevamine |

Origin of Product |

United States |

Synthetic Methodologies for Nuevamine and Its Derivatives

Total Synthesis Approaches to the Nuevamine Skeleton

The construction of the tetracyclic system of this compound has been approached through several distinct and innovative strategies, reflecting an evolution in synthetic organic chemistry techniques. These methods range from early foundational routes to more modern catalytic bond-forming reactions.

Early Synthetic Routes and Methodological Developments

This compound was the first isoindolo[1,2–a]isoquinolinone to be identified from a natural source, having been isolated from Berberis darwinii. beilstein-journals.org Initially, its structure was incorrectly assigned but was later revised. beilstein-journals.org The unique structure of this compound rendered many existing synthetic methods for the broader class of tetracyclic lactams unsuitable for its specific synthesis. beilstein-journals.org This challenge spurred the development of new, targeted synthetic strategies capable of constructing its specific framework. Early work focused on creating versatile and efficient routes that could lead to the total synthesis of the alkaloid, setting the stage for more refined methodologies. beilstein-journals.orgnih.gov

Strategies Involving C(sp³)–H Bond Functionalization

A significant advancement in the synthesis of this compound involves the strategic functionalization of a C(sp³)–H bond. Researchers have developed divergent approaches starting from isoindolinone derivatives to access the this compound skeleton. nih.govfrontiersin.orgchemrxiv.org This modern strategy has the advantage of not requiring pre-functionalized substrates, which streamlines the synthetic sequence. nih.govfrontiersin.orgchemrxiv.orgmdpi-res.com The core of this approach lies in the reactivity of the methylene (B1212753) group on the isoindolinone system, which can be manipulated to form either a carbanion under basic conditions or a carbocation via an oxidative process, leading to different structural outcomes.

Copper-Catalyzed C–H Cross-Dehydrogenative Coupling for Tetracyclic System Assembly

A key application of C–H functionalization in this compound synthesis is the use of copper catalysis. A copper-catalyzed C(sp³)–H cross-dehydrogenative coupling (CDC) reaction enables the direct formation of a new carbon-carbon bond, which assembles the critical isoindolo[1,2-a]isoquinolinone tetracyclic system. frontiersin.orgchemrxiv.org This process is believed to proceed via the formation of a cation at the benzylic position of the isoindolinone, which then undergoes cyclization with the tethered aromatic ring. The combination of a copper(I) catalyst, such as copper(I) iodide (CuI), and an oxidant like tert-butyl hydroperoxide (TBHP) has proven effective for this transformation. This method offers an efficient pathway to the core structure of this compound. nih.gov

| Catalyst System | Oxidant | Key Transformation | Reference |

| Copper(I) salt | TBHP | C(sp³)–H cross-dehydrogenative coupling | |

| Copper catalyst | - | Direct assembly of tetracyclic system | nih.govfrontiersin.org |

Application of Parham Cyclization and Aryne-Mediated Methods

Two distinct and powerful cyclization strategies, Parham cyclization and aryne-mediated cyclization, have been successfully applied to the total synthesis of this compound. beilstein-journals.org

One approach involves a tactical combination where the Parham cyclization is first used to construct the isoindolinone template. nih.gov This is followed by an aryne-mediated cyclization to form the final nitrogen-containing six-membered ring, thus completing the tetracyclic structure of this compound. nih.gov The aryne is typically generated in situ from a suitably substituted precursor, which then undergoes intramolecular trapping. beilstein-journals.org

A separate strategy relies on the Parham cyclization as the final key step to form the lactam ring. beilstein-journals.org This route involves the intramolecular reaction of an aromatic organolithium species, generated via lithium-halogen exchange, with an imide group. These tandem sequences, often involving the formation of an N-acyliminium ion intermediate after the initial cyclization, provide a high-yield entry into the isoindolo[1,2-a]isoquinoline skeleton of this compound-type alkaloids.

| Method | Key Feature | Application in this compound Synthesis | Reference(s) |

| Aryne-Mediated Cyclization | In situ generation of an aryne intermediate for intramolecular cyclization. | Formation of the final six-membered heterocycle. | beilstein-journals.orgnih.gov |

| Parham Cyclization | Intramolecular cyclization of an organolithium reagent onto an imide. | Construction of the isoindolinone template or the final lactam ring. | beilstein-journals.org |

Manganese(II) Chloride-Catalyzed Synthesis Pathways

Manganese is a cost-effective and environmentally benign transition metal that has found broad application in catalysis, including C-H activation and cross-coupling reactions. frontiersin.org Manganese(II) chloride, in particular, has been utilized as a catalyst for various organic transformations, such as the synthesis of propargylamines and the borylation of alkyl halides. While manganese-catalyzed reactions are employed in the synthesis of various nitrogen-containing heterocycles, a specific, well-documented pathway utilizing manganese(II) chloride for the direct synthesis of the this compound skeleton is not prominently featured in the reviewed scientific literature. The development of such a method remains a potential area for future research.

Radical Reactions in Isoindolobenzazepine Alkaloid Synthesis

Radical reactions offer a powerful tool for the construction of the complex ring systems found in isoindolobenzazepine alkaloids, a class of compounds structurally related to this compound. One key strategy involves the intramolecular addition of an aryl radical to an acetylene (B1199291) moiety. For instance, the synthesis of lennoxamine (B1248200), an isoindolobenzazepine alkaloid, has been achieved via the transannular cyclization of a 10-membered lactam, which itself is prepared through the intramolecular addition of an aryl radical onto a (trimethylsilyl)acetylene group. colab.ws

Another approach utilizes the regioselective 7-endo-trig radical cyclization of methylenephthalimidines to form the isoindolo[1,2-b] researchgate.netbenzazepine skeleton. colab.ws Furthermore, the synthesis of lennoxamine and a formal synthesis of chilenine (B1249527) have been accomplished in a concise route where a radical cyclization serves as a key step. nih.govacs.orgacs.org This method involves generating an aryl radical that cyclizes to form the characteristic ring system. acs.org An alternative radical-based approach involves the migration of a cyano group. nih.govacs.org For example, the treatment of N-Me derivatives of 2-(2-bromophenyl)- or 2-(2-iodophenyl)-N-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine with AIBN (azobisisobutyronitrile) and Bu₃SnH (tributyltin hydride) can induce a radical migration of the cyano group to yield the desired isoindolobenzazepine structure. acs.org

| Radical Reaction Type | Key Reactants | Conditions | Product Skeleton | Ref. |

| Intramolecular Aryl Radical Addition | 10-membered macrolactam | Hydriodic acid or fluoride | Isoindolobenzazepine | colab.ws |

| 7-endo-trig Cyclization | Methylenephthalimidines | Radical initiator | Isoindolo[1,2-b] researchgate.netbenzazepine | colab.ws |

| Aryl Radical Cyclization | 3-Benzazepines with a haloaryl group | AIBN, Bu₃SnH, reflux | Lennoxamine | acs.org |

| Cyano Group Migration | N-Me derivatives with bromo- or iodo-phenyl groups | AIBN, Bu₃SnH, reflux | 2-(2-cyanophenyl)-3H-3-benzazepine | acs.org |

Palladium-Catalyzed Cyclization and Annulation Approaches

Palladium-catalyzed reactions are a cornerstone in the synthesis of isoquinoline (B145761) alkaloids, providing efficient pathways to the core structures of this compound and its relatives. nih.govacs.org These methods often involve the formation of an organopalladium species that undergoes a subsequent cyclization. researchgate.netnih.gov

One prominent strategy is the Parham cyclization, which has been successfully applied to the total synthesis of this compound. sciforum.netresearchgate.net This approach involves the lithiation of an aromatic bromide followed by an intramolecular cyclization onto an imide, ultimately constructing the lactam ring in the final step. sciforum.net A tandem sequence combining Parham cyclization with an α-amidoalkylation reaction has also been developed. In this process, the initial cyclization generates a 12b-hydroxy isoindolo[1,2-a]isoquinolone, a precursor to an N-acyliminium ion, which can then be trapped by various nucleophiles to yield C-12b substituted this compound-type derivatives. researchgate.net

Palladium-catalyzed carbonylation is another effective method. The synthesis of phthalideisoquinoline and protoberberine alkaloids, which share structural motifs with this compound, has been achieved via a divergent route involving Pd(0)-catalyzed carbonylation. acs.org Additionally, Pd(II)-catalyzed cyclization of N-(2-alkynylphenyl)methanesulfonamides in the presence of carbon monoxide and a copper dichloride reoxidant can produce 2-substituted indole-3-carboxylates, demonstrating the utility of this approach for constructing related heterocyclic systems. clockss.org Domino processes, such as the palladium-catalyzed radical cyclization and C-H amination of 1,7-enynes, have been developed for the rapid assembly of N-containing fused quinolin-2(1H)-one scaffolds, highlighting the power of palladium catalysis in building complex nitrogen heterocycles. rsc.org

| Pd-Catalyzed Method | Key Precursor | Key Reagents | Product Type | Ref. |

| Parham Cyclization | N-aroylated 2-bromo-N-benzylisoindolinone | tBuLi, THF | This compound | sciforum.net |

| Tandem Parham/α-amidoalkylation | Imide with bromoaryl group | nBuLi, Lewis acids (BF₃·OEt₂, TiCl₄) | C-12b substituted isoindolo[1,2-a]isoquinolones | researchgate.net |

| Mori−Ban Carbonylation | 3-Benzazepines with a haloaryl group | Pd(0) catalyst, CO | Isoindolobenzazepine alkaloids | acs.org |

| Oxidative Cyclization | N-aryl enamines | Pd(OAc)₂ | Indoles | nih.gov |

Electroreductive Intramolecular Coupling Methods

Electrosynthesis offers a green and powerful alternative to chemical redox agents for constructing complex molecules. sci-hub.se Electroreductive intramolecular coupling has been successfully applied to the synthesis of the isoindolobenzazepine alkaloid lennoxamine. acs.org

The key transformation involves the coupling of phthalimides with aromatic aldehydes. acs.org This reaction, conducted in the presence of chlorotrimethylsilane (B32843) and triethylamine, facilitates the formation of five-, six-, or seven-membered rings with yields ranging from 58–84%. acs.org The application of this electroreductive cyclization was a crucial step in the total synthesis of lennoxamine, demonstrating its utility in building the core structure of this alkaloid family. acs.org This electrochemical approach avoids the need for highly reactive and often toxic chemical reducing agents by generating the reactive species in situ at the electrode surface. sci-hub.se While not yet reported for this compound itself, the success in synthesizing related alkaloids suggests its potential applicability. dntb.gov.uaresearcher.life

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. They have become a powerful tool in diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules, including analogues of natural products like this compound.

A highly efficient protocol for the synthesis of aza-analogues of this compound, lennoxamine, and magallanesine (B1253268) has been developed utilizing a cascade sequence initiated by an Ugi three-component reaction (Ugi-3CR). rsc.orgresearchgate.net This strategy involves the Ugi-3CR followed by an intramolecular aza-Diels-Alder cycloaddition and a subsequent Pomeranz–Fritsch reaction. rsc.orggoogle.com.mx By varying the aldehyde component in the initial Ugi reaction, structural diversity can be easily introduced, leading to a range of aza-analogues in just two operational steps. rsc.org

The core of this methodology is the initial formation of a complex intermediate via the Ugi reaction, which then undergoes an intramolecular [4+2] aza-Diels-Alder cycloaddition. rsc.orgresearchgate.net This cascade approach allows for the construction of complex, fused polyheterocyclic systems, such as pyrrolo[3,4-b]pyridin-5-ones, which serve as key building blocks. researchgate.netnih.gov Further functionalization through reactions like the Pictet-Spengler or Pomeranz–Fritsch cyclizations leads to the final target aza-alkaloid structures. rsc.orgresearchgate.net

o-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent widely used for mild and selective oxidations in organic synthesis. frontiersin.orgresearchgate.net It has been instrumental in developing oxidative MCRs for the synthesis of this compound aza-analogues. researchgate.netacs.orgacs.org

A notable application is the one-pot synthesis of novel this compound aza-analogues that combines an oxidative Ugi-type reaction with an aza-Diels-Alder cycloaddition. frontiersin.orgresearchgate.netacs.org The sequence begins with the IBX-mediated oxidation of a secondary amine, such as 1,2,3,4-tetrahydroisoquinoline, to form an iminium ion in situ. frontiersin.orgacs.org This reactive intermediate is then trapped in a Ugi-type reaction with an isocyanide and a carboxylic acid. The resulting product undergoes a subsequent aza-Diels-Alder reaction, yielding the desired fused polyheterocyclic aza-analogue. frontiersin.orgresearchgate.net This IBX-promoted protocol is highly efficient, providing access to complex molecular architectures with good yields and short reaction times. researchgate.net

| MCR Strategy | Key Reaction | Reagents | Intermediate/Product | Ref. |

| Ugi-3CR/Aza Diels-Alder | Ugi Three-Component Reaction | Aldehyde, Amine, Isocyanide | Dihydropyridine intermediate | rsc.org |

| Cascade Sequence | Aza-Diels-Alder / Pomeranz–Fritsch | Scandium(III) triflate | Aza-analogues of (±)-nuevamine | rsc.orgresearchgate.net |

| Oxidative Ugi/Aza Diels-Alder | IBX-mediated oxidation | IBX, Isocyanide, Carboxylic Acid | Fused polyheterocycles | frontiersin.orgresearchgate.net |

Divergent Synthetic Pathways to this compound Analogues

Divergent synthesis is a powerful strategy that allows for the creation of multiple, structurally distinct compounds from a common intermediate. This approach is particularly valuable for generating libraries of analogues of natural products for structure-activity relationship studies.

A divergent synthesis of this compound and a cyano-chilenine derivative has been developed based on the C(sp³)–H bond functionalization of isoindolinone derivatives. rsc.orgaminer.orgresearchgate.net This strategy avoids the need for pre-functionalized substrates. The synthesis of the isoindolo[1,2-a]isoquinolinone core of this compound is achieved through a copper-catalyzed C-H cross-dehydrogenative coupling, which forms a new C-C bond via a cationic intermediate. rsc.orgresearchgate.net In a divergent step, the synthesis of cyano-chilenine derivatives is accomplished from the same isoindolinone precursor by installing nitrile groups under basic conditions, proceeding through an anionic intermediate. The final construction of the isoindolobenzazepine system of the chilenine skeleton is then completed via a Houben–Hoesch cyclization. rsc.orgresearchgate.net

Another divergent approach utilizes multicomponent reactions. As described previously, an efficient Ugi-3CR/aza Diels-Alder/Pomeranz-Fritsch protocol allows for the synthesis of aza-analogues of (±)-nuevamine, (±)-lennoxamine, and magallanesine. rsc.org By simply changing the aldehyde component in the initial Ugi reaction, the synthetic pathway can be directed toward different alkaloid scaffolds, demonstrating a diversity-oriented synthesis approach. rsc.org Similarly, palladium-catalyzed carbonylation reactions have been employed in a divergent route to access both phthalideisoquinoline and protoberberine alkaloids from a common precursor. acs.org

Asymmetric Synthesis and Stereocontrol in this compound-Type Alkaloids

The synthesis of this compound and related isoindoloisoquinolinone alkaloids presents a significant challenge in controlling the stereochemistry at the C-12b position. Researchers have developed various strategies to achieve this, moving from racemic syntheses to more advanced asymmetric and stereocontrolled methods.

A prominent strategy involves the use of N-acyliminium ion cyclizations. researchgate.net These reactions are crucial for constructing the fused heterocyclic systems found in this compound-type alkaloids. The stereochemical outcome of these cyclizations can be directed by employing chiral auxiliaries or by creating diastereomeric intermediates that favor the formation of one stereoisomer over another. For instance, the diastereoselective N-acyliminium ion cyclization of chiral N-acyliminium ions, generated from the reduction of chiral unsymmetrical pyrrolidine-2,5-diones, has been shown to produce tetrahydropyrrolo[2,1-a]isoquinoline ring systems with a degree of stereocontrol. researchgate.net

Another powerful method for constructing the core structure of these alkaloids is the Parham cyclization. This reaction has been utilized in tandem with α-amidoalkylation reactions to build the isoindolo[1,2-a]isoquinoline skeleton. google.com The sequence allows for the efficient creation of C-12b substituted isoindoloisoquinolinones. researchgate.net Enantiodivergent synthesis approaches have also been developed based on the diastereoselective Parham cyclization, enabling access to different enantiomers of pyrrolo[2,1-a]isoquinolines. google.com

One approach detailed the total synthesis of (±)-Nuevamine through a Brønsted acid-assisted activation of an imide carbonyl group, leading to a regioselective synthesis of the isoindoloisoquinolinone structure. ugr.es While this method efficiently produces the racemic mixture, other strategies have focused on achieving asymmetry.

The table below summarizes some of the key methodologies employed for stereocontrol in the synthesis of this compound-type alkaloids.

| Methodology | Key Reaction | Purpose | Outcome/Significance |

| N-Acyliminium Ion Cyclization | Diastereoselective cyclization of chiral N-acyliminium ions | To construct the fused heterocyclic core | Forms tetrahydropyrrolo[2,1-a]isoquinoline systems with stereocontrol researchgate.net |

| Parham Cyclization | Tandem Parham cyclization / α-amidoalkylation | To build the isoindolo[1,2-a]isoquinoline skeleton | Efficient synthesis of C-12b substituted isoindoloisoquinolinones researchgate.netgoogle.com |

| Regioselective Reduction | NaBH₄ or DIBAL-H reduction of imides | To create key synthetic precursors | Provides access to this compound and Isothis compound by controlling reduction site researchgate.net |

| Aryne-Mediated Cyclization | Cyclization induced by basic treatment of a precursor | To form the nitrogen-containing six-membered ring | A versatile method for the total synthesis of this compound researchgate.net |

Green Chemistry Principles in this compound Synthesis Development

The application of green chemistry principles to the synthesis of complex natural products like this compound is an increasingly important area of research. These principles aim to design chemical processes that are more environmentally benign, safer, and more efficient. psu.eduyale.edu While specific studies extensively detailing the "green synthesis" of this compound are not prevalent, the existing synthetic routes can be evaluated against green chemistry metrics, and future developments can be guided by these principles.

The twelve principles of green chemistry, established by Anastas and Warner, provide a framework for this evaluation. psu.edu Key principles relevant to this compound synthesis include maximizing atom economy, using catalytic reagents, designing for energy efficiency, and reducing unnecessary derivatization. yale.eduacs.org

Atom Economy and Catalysis: Many classical organic reactions used in multi-step syntheses employ stoichiometric reagents that result in significant chemical waste. The principle of atom economy encourages designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. acs.org The use of catalytic reagents, which are used in small amounts and can be recycled, is superior to stoichiometric reagents. yale.edu For example, palladium-catalyzed reactions, such as the Sonogashira cyclocarbonylative reaction used to synthesize related isoindolinone scaffolds, are examples of applying catalysis. acs.org Developing catalytic, asymmetric methods for the key bond-forming reactions in this compound synthesis would represent a significant green advancement.

Energy Efficiency and Safer Solvents: Many synthetic steps require heating or cooling, consuming significant energy. acs.org Designing reactions that can be conducted at ambient temperature and pressure is a key goal of green chemistry. psu.edu Furthermore, the choice of solvents is critical, as they often constitute the largest mass component of a reaction and contribute significantly to waste. The ideal is to avoid auxiliary substances or replace hazardous solvents with more innocuous alternatives like water or greener solvent options. yale.edu

Reduction of Derivatives and (Chemo)enzymatic Synthesis: Protecting groups are often used in complex syntheses but add steps and generate waste. acs.org Strategies that avoid or minimize the use of such temporary modifications are considered greener. A powerful approach to achieving this, and to introducing stereoselectivity, is the use of enzymes. acs.org (Chemo)enzymatic synthesis is a growing field in the production of marine alkaloids. nih.govresearchgate.net Enzymes operate under mild conditions (ambient temperature and pressure, often in water) and can exhibit high regio- and stereoselectivity, potentially eliminating the need for protecting groups and multiple steps. nih.govnih.gov Applying enzymatic reactions, such as those involving hydrolases or oxidoreductases, to key steps in this compound synthesis could drastically improve its green profile.

The table below outlines how green chemistry principles could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

| Prevention | Design synthetic routes that minimize byproducts. | Reduced waste treatment and environmental impact. psu.edu |

| Atom Economy | Favor addition and cyclization reactions over substitutions and eliminations. | Maximizes incorporation of starting materials into the final product. acs.org |

| Catalysis | Replace stoichiometric reagents with catalytic alternatives (e.g., metal or organocatalysts). | Reduced waste, potential for recycling catalysts, increased efficiency. yale.edu |

| Reduce Derivatives | Employ chemo- or stereoselective methods (e.g., enzymatic reactions) to avoid protecting groups. | Fewer reaction steps, less waste, increased overall yield. acs.org |

| Safer Solvents & Auxiliaries | Replace hazardous organic solvents with water or greener alternatives; minimize solvent use. | Reduced toxicity and environmental pollution; improved process safety. yale.edu |

| Design for Energy Efficiency | Develop reactions that proceed at ambient temperature and pressure. | Lower energy consumption and associated costs/environmental footprint. psu.edu |

| Use of Renewable Feedstocks | Explore biosynthetic pathways or starting materials derived from renewable sources. | Reduced reliance on depleting fossil fuel-based feedstocks. nih.gov |

By consciously applying these principles, future synthetic routes to this compound and its derivatives can be developed to be not only chemically elegant and efficient but also environmentally sustainable.

Structural Characterization and Elucidation of Nuevamine and Analogues

Advanced Spectroscopic Techniques for Structure Confirmation

The structural confirmation of Nuevamine and its analogues is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. These techniques provide complementary information essential for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the comprehensive analysis of this compound and related compounds.

1D NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide characteristic fingerprints of a molecule, offering insights into the types of protons and carbons present and their electronic environments rsc.orgrsc.orgacs.orgchemrxiv.orgsaudibureau.orgrsc.org. The chemical shifts (δ), multiplicities, and coupling constants (J) in ¹H NMR spectra allow for the identification of different proton environments and their neighboring protons rsc.orgrsc.orgresearchgate.net. ¹³C NMR spectroscopy reveals the different types of carbon atoms in the molecule rsc.orgrsc.orgresearchgate.net.

For this compound and its analogues, ¹H and ¹³C NMR data have been extensively used to confirm the presence of characteristic aromatic and aliphatic protons and carbons, as well as functional groups like methoxy (B1213986) and carbonyl groups rsc.orgrsc.orgresearchgate.net. For example, ¹H NMR spectra of synthetic this compound show distinct signals corresponding to the aromatic protons and the protons on the saturated rings of the isoindolo[1,2-a]isoquinolinone core rsc.orgresearchgate.net. ¹³C NMR data further support the proposed structure by showing signals for all unique carbon atoms rsc.orgresearchgate.net.

Detailed ¹H and ¹³C NMR spectral assignments for this compound and related isoindolo[1,2-a]isoquinoline derivatives have been reported, allowing for the complete characterization of these compounds researchgate.netresearchgate.net.

Here is an example of ¹H and ¹³C NMR data reported for a synthetic sample of this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Example) | Solvent | Reference |

| ¹H | 8.10 | s | - | Aromatic H | CDCl₃ | researchgate.net |

| ¹H | 7.54 | d | 8.1 | Aromatic H | CDCl₃ | researchgate.net |

| ¹H | 7.03 | d | 8.1 | Aromatic H | CDCl₃ | researchgate.net |

| ¹H | 6.58 | s | - | Aromatic H | CDCl₃ | researchgate.net |

| ¹H | 5.93 | d | 1.5 | CH₂ of dioxole ring | CDCl₃ | researchgate.net |

| ¹H | 5.88 | d | 1.2 | CH₂ of dioxole ring | CDCl₃ | researchgate.net |

| ¹H | 4.31 | ddd | 3.4, 6.0, 13.0 | Aliphatic H | CDCl₃ | researchgate.net |

| ¹H | 4.07 | s | - | OCH₃ | CDCl₃ | researchgate.net |

| ¹H | 3.95 | s | - | OCH₃ | CDCl₃ | researchgate.net |

| ¹³C | 167.4 | - | - | Carbonyl C | CDCl₃ | researchgate.net |

| ¹³C | 156.7 | - | - | Aromatic C | CDCl₃ | researchgate.net |

| ¹³C | 148.2 | - | - | Aromatic C | CDCl₃ | researchgate.net |

| ¹³C | 146.4 | - | - | Aromatic C | CDCl₃ | researchgate.net |

| ¹³C | 144.4 | - | - | Aromatic C | CDCl₃ | researchgate.net |

| ¹³C | 101.1 | - | - | CH₂ of dioxole ring | CDCl₃ | researchgate.net |

| ¹³C | 60.6 | - | - | OCH₃ | CDCl₃ | researchgate.net |

| ¹³C | 56.2 | - | - | OCH₃ | CDCl₃ | researchgate.net |

Two-dimensional NMR techniques provide crucial information about the connectivity of atoms within a molecule, which is vital for confirming complex structures like that of this compound acs.orgrsc.org.

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal couplings between protons on adjacent carbon atoms, helping to trace proton networks throughout the molecule researchgate.netresearchgate.net.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons with the carbon atoms to which they are directly attached, aiding in the assignment of ¹³C signals to specific proton signals researchgate.netresearchgate.net.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, providing information about long-range connectivity and helping to piece together the molecular framework, including quaternary carbons researchgate.netresearchgate.net.

The complete assignment of the ¹H and ¹³C NMR spectra of this compound and its analogues has been achieved using these 2D NMR techniques researchgate.netresearchgate.net. These experiments confirm the proposed ring system and the positions of substituents.

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), is particularly useful for characterizing chiral molecules and discriminating between diastereomers rsc.orgthieme-connect.com. While direct application to this compound is not explicitly detailed in the search results, the importance of these techniques for related chiral isoindolinone derivatives and alkaloids is highlighted researchgate.netthieme-connect.com. Chiroptical spectra can be compared with quantum chemical predictions to establish the absolute configuration of chiral centers thieme-connect.com. This is relevant for understanding the stereochemistry of synthetic routes to this compound and its chiral analogues.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its molecular formula and structural fragments acs.orgsaudibureau.orgrsc.orgacs.org. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements that allow for the determination of the elemental composition of the molecule and its ions rsc.orgrsc.orgresearchgate.netnovalix.com.

HRMS data for this compound have been reported, confirming its molecular formula C₁₉H₁₇NO₅ rsc.orgresearchgate.net. The calculated mass for [M+H]⁺ is in close agreement with the found mass, providing strong evidence for the correct molecular formula rsc.orgresearchgate.net.

Here is an example of HRMS data reported for synthetic this compound:

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Formula | Ionization Method | Reference |

| [M+1]⁺ | 340.1185 | 340.1171 | C₁₉H₁₈NO₅ | ESI | rsc.org |

| [M+1]⁺ | 340.1185 | 340.1171 | C₁₉H₁₈NO₅ | FAB+ | researchgate.net |

Mass spectrometry, including LC-MS, is also used to monitor reaction progress and characterize intermediates and analogues during synthesis acs.org.

X-ray Crystallography and X-ray Diffraction (XRD) Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline compounds researchgate.netacs.orgwikipedia.orgnih.govniscpr.res.in. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the precise positions of atoms, bond lengths, and bond angles can be determined nih.govniscpr.res.in.

The structure of synthetic this compound has been unambiguously confirmed by X-ray crystallography acs.orgnih.gov. This technique provides a conclusive validation of the structure deduced from spectroscopic methods rsc.orgresearchgate.net. X-ray diffraction data for this compound, including crystal system, space group, and unit cell dimensions, have been reported rsc.org. An ORTEP diagram visualizing the confirmed structure is also available rsc.org.

Here is an example of crystallographic data reported for this compound:

| Parameter | Value | Unit | Reference |

| Empirical Formula | C₁₉H₁₇NO₅ | - | rsc.org |

| Formula Weight | 339 | g/mol | rsc.org |

| Crystal System | Orthorhombic | - | rsc.org |

| Space Group | P2₁2₁2₁ | - | rsc.org |

| a | 10.6688(5) | Å | rsc.org |

| b | 11.5902(5) | Å | rsc.org |

| c | 12.7186(13) | Å | rsc.org |

| V | 1572.71 | ų | rsc.org |

| Z | 4 | - | rsc.org |

| ρcalc | 1.433 | g/mm³ | rsc.org |

| R [I>=2σ(I)] | 0.0462 | - | rsc.org |

| wR2 | 0.1198 | - | rsc.org |

X-ray crystallography has also been applied to characterize related isoindolo[1,2-a]isoquinoline derivatives, further contributing to the understanding of this class of compounds researchgate.netresearchgate.net.

Molecular and Cellular Mechanisms of Action for Nuevamine Analogues

Investigation of Intracellular Biological Targets and Pathways

The biological activities of isoquinoline (B145761) alkaloids, the class of compounds to which Nuevamine analogues belong, are attributed to their interaction with various intracellular targets and signaling pathways. sci-hub.senih.gov These interactions can modulate fundamental cellular processes, leading to the observed pharmacological effects.

One of the primary mechanisms of action for some isoquinoline alkaloids is the inhibition of DNA topoisomerases. sci-hub.senih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Their inhibition can lead to DNA damage and ultimately trigger apoptosis in rapidly dividing cells, a key mechanism in anticancer therapy. mdpi.com

Another significant target is the nuclear factor-kappa B (NF-κB) signaling pathway. sci-hub.senih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting this pathway, isoquinoline alkaloids can suppress the expression of pro-inflammatory genes and proteins, thereby exerting potent anti-inflammatory effects. sci-hub.se

Furthermore, some isoquinoline alkaloids have been shown to interfere with the assembly of microtubules. mdpi.com Microtubules are essential components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and cell division. Disruption of microtubule dynamics can arrest the cell cycle and induce apoptosis, another important mechanism in their anticancer activity. mdpi.com

Isoquinoline alkaloids can also modulate the activity of various enzymes and receptors within the cell. For instance, some have been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). mdpi.com This inhibition leads to increased levels of acetylcholine in the brain, a strategy employed in the treatment of Alzheimer's disease. researchgate.net Additionally, these alkaloids can interact with monoaminergic systems, affecting the levels of neurotransmitters like serotonin, dopamine, and norepinephrine, which is relevant to their potential antidepressant effects. nih.govnih.gov

The complex interplay of these alkaloids with multiple intracellular targets highlights their potential as multi-target therapeutic agents for a range of diseases. ajrconline.org

In Vitro Studies on Cellular Responses and Activities

The diverse biological activities of this compound analogues and related isoquinoline alkaloids have been extensively investigated through a variety of in vitro cellular assays. These studies provide crucial insights into their specific effects on different cell types and their potential therapeutic applications.

The antitumor potential of isoquinoline alkaloids and their derivatives has been demonstrated in a wide array of cancer cell line models. These compounds exhibit cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. mdpi.comajrconline.org For example, isoindolo[2,1-a]quinoxaline derivatives have shown potent antineoplastic activity, with some compounds exhibiting GI50 values in the nanomolar range against a panel of 59 human tumor cell lines. nih.gov These compounds were found to induce G2/M phase cell cycle arrest and apoptosis. nih.gov

Similarly, lamellarins, which are pyrrolo[2,1-a]isoquinoline-based molecules, have displayed significant cytotoxicity against various cancer cell lines. nih.gov Lamellarin D, for instance, has shown potent activity against human prostate cancer cells and leukemia cells. nih.gov The cytotoxic activity of these compounds is often attributed to their ability to inhibit topoisomerase I and disrupt microtubule assembly. mdpi.comnih.gov

| Compound/Analogue Class | Cell Line(s) | Activity Metric | Observed Effect | Reference |

|---|---|---|---|---|

| Isoindolo[2,1-a]quinoxaline derivatives | Panel of 59 human tumor cell lines | GI50 | Values in the low micromolar to nanomolar range | nih.gov |

| Lamellarin D | Human prostate cancer cells (DU-145, LNCaP), Leukemia cells (K562) | IC50 | Cytotoxicity in the nanomolar range (38–110 nM) | nih.gov |

| Lamprocapnos spectabilis herb extract (contains isoquinoline alkaloids) | Human malignant melanoma (A375) | IC50 | 4.13 µg/mL | mdpi.com |

| Berberine (B55584) (isoquinoline alkaloid) | Various cancer cell lines | - | Inhibition of cancer cell proliferation, anti-angiogenesis, anti-invasion, and anti-metastasis | researchgate.net |

Extracts from Berberis species, rich in isoquinoline alkaloids like berberine, have demonstrated significant anti-inflammatory properties in cellular assays. mdpi.comresearchgate.nettandfonline.com These effects are largely attributed to the modulation of key inflammatory pathways. In vitro studies have shown that these extracts can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human monocytes. researchgate.nettandfonline.com

The mechanism underlying these anti-inflammatory effects often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. sci-hub.se By suppressing NF-κB activation, these compounds can downregulate the expression of a wide range of inflammatory mediators, thereby reducing the inflammatory response. semanticscholar.org

The antimicrobial potential of this compound analogues and related isoquinoline alkaloids has been a subject of significant research. core.ac.uk Extracts from Berberis darwinii, the natural source of this compound, have shown antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. tandfonline.com While the activity against Gram-negative bacteria like Escherichia coli is less pronounced, some studies report synergistic effects when combined with antibiotics. tandfonline.com

Other synthetic isoindole derivatives have also been screened for their antimicrobial activity against a range of bacterial and fungal strains, with some compounds showing significant efficacy. researchgate.net For instance, certain tetracyclic quinobenzothiazine derivatives have demonstrated high activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). mdpi.com

| Compound/Extract | Pathogenic Strain(s) | Activity Metric | Observed Effect | Reference |

|---|---|---|---|---|

| Berberis darwinii root extract | Staphylococcus aureus, Staphylococcus epidermidis | - | Antibacterial effect | tandfonline.com |

| 9-Benzyloxy-5-methyl-12H-quino[3,4-b] sci-hub.sephcogrev.combenzothiazinium chloride | Staphylococcus aureus ATCC 29213, MRSA, Enterococcus faecalis ATCC 29212, VRE, Mycobacterium smegmatis ATCC 700084, M. marinum CAMP 5644 | MIC | High activity against the entire tested microbial spectrum | mdpi.com |

| Indole-thiadiazole and Indole-triazole derivatives | Bacillus subtilis | MIC | 3.125 µg/mL | turkjps.org |

| Berberine | Various bacteria | - | Antimicrobial properties | semanticscholar.org |

Several isoquinoline alkaloids have exhibited antidepressant-like effects in preclinical animal models, suggesting a potential therapeutic role for this compound analogues in depressive disorders. nih.govnih.gov These effects are often evaluated using behavioral tests such as the forced swim test and the tail suspension test, where a reduction in immobility time is indicative of antidepressant activity. nih.govcore.ac.uk

The underlying mechanism for this activity is believed to be the modulation of monoaminergic neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems. nih.gov For example, the isoquinoline alkaloid berberine has been shown to exert its antidepressant-like effects through these pathways. nih.gov Furthermore, some tetrahydroisoquinoline derivatives have been found to antagonize the depressive-like effects induced by reserpine, a drug that depletes monoamines in the brain. nih.gov This suggests that these compounds may act by restoring the levels of these crucial neurotransmitters. nih.gov An alkaloid extract from Annona cherimola, containing various isoquinoline alkaloids, has also demonstrated antidepressant-like effects in mice, potentially through interaction with serotonergic 5-HT1A receptors. scielo.br

Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endocannabinoids, such as anandamide, which are involved in regulating pain, inflammation, and mood. nih.gov Inhibition of FAAH leads to increased levels of anandamide, producing analgesic, anti-inflammatory, and anxiolytic effects. nih.gov While direct studies on the FAAH inhibitory activity of this compound are not available, the isoquinoline alkaloid scaffold is a feature of some known FAAH inhibitors. nih.govbvsalud.org

For instance, piperidine/piperazine urea-based FAAH inhibitors containing a quinoline (B57606) group have been developed. nih.gov Furthermore, there is growing interest in the potential of natural products, including alkaloids, as FAAH inhibitors. researchgate.net The isoquinoline alkaloid berberine, for example, has been investigated for its neuroprotective effects, and its potential interaction with the endocannabinoid system, including FAAH, is an area of active research. researchgate.net Therefore, profiling this compound and its analogues for FAAH inhibition could be a promising avenue for future drug discovery efforts.

| Compound/Analogue Class | Enzyme | Activity Metric | Observed Effect | Reference |

|---|---|---|---|---|

| PF-3845 (piperidine urea (B33335) FAAH inhibitor) | FAAH | kinact/Ki | Potent inhibition with values of 0.0033 s-1 (kinact) and 0.23 µM (Ki) | nih.gov |

| URB597 (carbamate inhibitor) | FAAH | kinact/Ki | Inhibition with values of 0.0033 s-1 (kinact) and 2.0 µM (Ki) | nih.gov |

| Berberine | FAAH | - | Under investigation for potential interaction with the endocannabinoid system | researchgate.net |

| Corydaline | AChE | IC50 | 226 μM | medchemexpress.com |

Acaricidal Activity Related to Isoindolinone Scaffoldsoecd.org

The isoindolinone scaffold is a key structural feature in a novel class of acaricides demonstrating significant efficacy against various mite species. acs.org Research into this area has led to the development of highly potent compounds, with one standout example being FM-1088, an isoindolinone-based phenyl trifluoroethyl thioether derivative. nih.govbjmu.edu.cn

Biological assays have been conducted to evaluate the acaricidal activity of a series of these compounds against the carmine (B74029) spider mite, Tetranychus cinnabarinus. acs.org These greenhouse evaluations have shown that many of the synthesized isoindolinone derivatives exhibit significant inhibitory effects on this pest. acs.org The lethal concentration 50 (LC50), which represents the concentration of a substance needed to kill 50% of a test population, has been used as a key metric to quantify this activity.

The compound FM-1088, in particular, has demonstrated exceptional potency, with an LC50 value of 0.722 mg/L against T. cinnabarinus. acs.org This level of activity is superior to that of the commercial acaricide cyetpyrafen. acs.org In field trials, FM-1088 also showed a high control efficacy of 96.4% against the citrus red mite, Panonychus citri, 30 days after application, underscoring the potential of the isoindolinone scaffold in developing effective crop protection agents. nih.govbjmu.edu.cn

The following table presents the acaricidal activity (LC50) of selected isoindolinone derivatives against T. cinnabarinus.

| Compound | LC50 (mg/L) |

|---|---|

| FM-1088 | 0.722 |

| 10d | 1.15 |

| 18 | 2.06 |

| Cyetpyrafen (Reference) | 1.33 |

Structure-Activity Relationship (SAR) Studies at the Mechanistic Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of lead compounds in drug and pesticide discovery. For isoindolinone-based acaricides, SAR studies have provided valuable insights into how different chemical modifications to the scaffold influence their biological activity. These studies have primarily focused on the impact of various substituents on the isoindolinone core.

One key area of investigation has been the importance of the isoindolinone structure itself. To assess this, derivatives were synthesized where the carbonyl group was absent (compound 15) or where a biscarbonyl modification was introduced (compounds 17a and 17b). acs.org When tested at a concentration of 100 mg/L, these changes resulted in a significant decrease or complete loss of acaricidal activity, highlighting the critical role of the isoindolinone carbonyl group for potency. acs.org

Further SAR studies have explored the effects of different substituents on the phenyl ring of the isoindolinone scaffold. The introduction of a nitrogen atom into the benzene (B151609) ring of moiety C led to the development of compound 18, which demonstrated impressive acaricidal effects, achieving 100% mortality at a concentration of 5 mg/L. acs.org The optimization efforts that combined various structural modifications culminated in the identification of FM-1088 as a highly potent acaricide candidate. acs.org

Density Functional Theory (DFT) analysis of active compounds like 10d and FM-1088 has been used to further refine the understanding of their structural features related to electron exchange and transfer, which are believed to be important for their acaricidal activity. acs.org

The following table summarizes the effects of key structural modifications on the acaricidal activity of isoindolinone derivatives.

| Compound | Structural Modification | Effect on Acaricidal Activity |

|---|---|---|

| 15 | Carbonyl group removed from isoindolinone | Significant reduction or complete loss of activity |

| 17a and 17b | Biscarbonyl modification | Significant reduction or complete loss of activity |

| 18 | Nitrogen atom introduced into benzene ring of moiety C | Impressive acaricidal effects (100% mortality at 5 mg/L) |

| FM-1088 | Optimized trifluoroethyl thioether derivative | Most potent candidate (LC50 of 0.722 mg/L) |

Research Applications and Broader Impact in Chemical Science

Contributions to the Field of Alkaloid Synthesis and Heterocyclic Chemistry

Nuevamine is the first and only known naturally occurring member of the isoindolo[1,2–a]isoquinolinone class of isoquinoline (B145761) alkaloids. sciforum.net The tetrahydroisoquinoline (THIQ) natural products are one of the largest families of alkaloids, exhibiting immense structural diversity and biological activity. nih.gov The synthesis of complex alkaloids like this compound provides a platform for showcasing and developing new synthetic methods. mdpi.com

The unique structure of this compound presented a significant challenge, as previously established methods for constructing tetracyclic lactams were not suitable for its synthesis. sciforum.net This challenge spurred the development of novel synthetic strategies. Researchers have successfully devised multiple routes to achieve the total synthesis of this compound, each contributing new perspectives to the field of heterocyclic chemistry. sciforum.netnih.govresearchgate.net Heterocyclic compounds, which feature rings containing atoms other than carbon, form the core structures of a vast number of natural products, including alkaloids. msu.edu

Key synthetic achievements for this compound include:

Aryne-Mediated Cyclization : One approach utilizes an aryne-mediated cyclization to construct the nitrogen-containing six-membered ring. researchgate.net

Parham Cyclization : An alternative strategy relies on the Parham cyclization for the final construction of the lactam ring. sciforum.net

C(sp³)-H Bond Functionalization : A more recent development involves a copper-catalyzed C-H cross-dehydrogenative coupling, which allows for the direct formation of a key C-C bond to assemble the isoindolo[1,2-a]isoquinolinone tetracyclic system without the need for pre-functionalized substrates. nih.govresearchgate.net

These synthetic explorations not only provide access to this compound itself but also enrich the toolbox available for constructing complex, fused heterocyclic systems, which are prevalent in biologically active compounds. researchgate.net

Development of Novel Molecular Scaffolds for Chemical Biology

The core structure of this compound, the isoindoloisoquinolone skeleton, represents a novel molecular scaffold. The synthesis of such frameworks is fundamental to the discovery of new small molecules capable of modulating biological processes. nih.gov The development of synthetic routes to this compound has concurrently enabled the creation of related analogs, expanding the accessible chemical space for biological screening. nih.govresearchgate.net

For instance, a synthetic strategy involving divergent C(sp³)-H bond functionalization was used not only to produce this compound but also to synthesize a cyano-chilenine derivative, which features a related isoindolobenzazepine skeleton. nih.govresearchgate.net This demonstrates how a synthetic platform targeting one natural product can be adapted to generate other unique molecular architectures. These novel scaffolds, derived from natural product fragments, can lead to compounds with unprecedented biological activities. nih.gov

The ability to modify the this compound scaffold and create derivatives is crucial for chemical biology, as it allows for the systematic exploration of structure-activity relationships (SAR). The creation of libraries based on these N-fused heterocyclic systems provides valuable tools for identifying new probes and potential therapeutic leads. researchgate.netresearchgate.net

| Synthetic Strategy | Key Transformation | Primary Scaffold Synthesized | Analog Scaffolds Generated |

|---|---|---|---|

| Aryne-Mediated Approach | Aryne Cyclization | Isoindolo[1,2-a]isoquinolinone | Structurally Modified Isoindoloisoquinolinones |

| Parham Cyclization Approach | Lactam Ring Formation | Isoindolo[1,2-a]isoquinolinone | N/A |

| C-H Functionalization | Copper-Catalyzed C-C Coupling | Isoindolo[1,2-a]isoquinolinone | Isoindolobenzazepine (Chilenine type) |

Advancement of Synthetic Methodologies and Reagent Development

The total synthesis of complex natural products has historically been a powerful engine for the discovery of new chemical reactions and synthetic methodologies. nih.gov The work on this compound is a clear example of this principle. The challenges posed by its structure compelled chemists to devise innovative solutions that have broader applicability.

The development of two distinct and flexible synthetic approaches—one hinging on aryne-mediated cyclization and the other on Parham cyclization—demonstrates a new general methodology for preparing a range of structurally modified isoindoloisoquinolinone alkaloids. sciforum.net

Furthermore, the successful application of a copper-catalyzed cross-dehydrogenative coupling (CDC) represents a significant advance. nih.govresearchgate.net This method allows for the direct connection of two different C-H bonds to form a C-C bond, bypassing the need for traditional functional group manipulations. researchgate.net This strategy is more atom-economical and efficient, aligning with the goals of modern synthetic chemistry. The development of such methodologies expands the toolkit for organic synthesis, enabling more efficient construction of complex molecules. researchgate.net

| Methodology | Description | Broader Impact |

|---|---|---|

| Aryne-Mediated Cyclization | Formation of a six-membered nitrogen heterocycle via an aryne intermediate. sciforum.net | Provides a general route to isoindoloisoquinolinone alkaloids and related fused systems. sciforum.net |

| Divergent C(sp³)-H Functionalization | Copper-catalyzed oxidative coupling of a C(sp³)-H bond to form the tetracyclic core. nih.gov | Offers an efficient, atom-economical method for C-C bond formation without pre-functionalized substrates, applicable to other complex syntheses. nih.govresearchgate.net |

Implications for Pre-clinical Drug Discovery and Development Research

Heterocyclic scaffolds are of critical importance in medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle. nih.gov Nitrogen heterocycles, in particular, are a dominant feature in pharmaceuticals approved by the U.S. FDA. nih.gov The isoindoloisoquinolone core of this compound is a nitrogen-containing heterocyclic system, making it and its derivatives scaffolds of significant interest for drug discovery.

The development of efficient and versatile synthetic routes to this compound and its analogs allows for the creation of compound libraries for biological screening. researchgate.net These libraries, built around a novel, natural product-derived scaffold, can be tested against various biological targets to identify new bioactive agents. The ability to modify the core structure provides a means to optimize properties such as solubility, lipophilicity, and target affinity, which are crucial for developing drug candidates. nih.gov

While specific biological activities for this compound are not extensively detailed, the structural class it belongs to—fused heterocyclic alkaloids—is well-represented among compounds with potent biological effects, including anticancer and antimicrobial activities. researchgate.net The advancement of synthetic technologies, such as new cross-coupling reactions and automated high-throughput synthesis, accelerates the exploration of these scaffolds in pre-clinical research, shortening the timeline from hit identification to candidate selection. researchgate.netyoutube.com Therefore, the synthetic work inspired by this compound has direct implications for the future of drug discovery by providing new molecular frameworks and the efficient chemical methods needed to produce and evaluate them.

Future Research Directions and Perspectives

Exploration of Uncharted Synthetic Avenues and Methodologies

The synthesis of Nuevamine has been approached through various elegant strategies, yet opportunities for innovation remain. Future work will likely focus on developing even more efficient, sustainable, and versatile synthetic methods.

One promising direction is the continued development of divergent C(sp³)–H bond functionalization strategies. Recent work has demonstrated the utility of this approach in assembling the tetracyclic core of this compound. acs.org Future investigations could explore a wider range of catalysts and reaction conditions to improve yields and expand the substrate scope, allowing for the creation of a diverse library of this compound-related compounds from common intermediates.

One-pot synthesis methodologies , which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency and atom economy. The synthesis of this compound aza-analogues has been successfully achieved using a combination of the Ugi three-component reaction (Ugi-3CR) and aza-Diels–Alder cycloadditions. researchgate.net Future research could aim to adapt and refine these multi-component strategies for the synthesis of this compound itself and a broader range of carba-analogues.

Furthermore, exploring novel cyclization strategies remains a key area of interest. Aryne-mediated cyclization and the Parham cyclization have been effectively employed in total syntheses of this compound. mdpi.comnih.gov Future efforts might focus on discovering new types of cascade reactions or employing underutilized cyclization precursors to construct the isoindolo[1,2-a]isoquinolinone skeleton. The development of enantioselective synthetic routes is also a critical goal, as the biological activity of chiral molecules is often stereospecific. ontosight.ainih.gov

A summary of key synthetic strategies for this compound and its analogues is presented below:

| Synthetic Strategy | Key Features | Relevant Compounds |

| Divergent C(sp³)–H Functionalization | Copper-catalyzed C-H cross-dehydrogenative coupling of isoindolinone derivatives. acs.org | This compound, Cyano-chilenine derivative acs.org |

| One-Pot Reactions | Combines Ugi-3CR and aza-Diels-Alder cycloaddition. researchgate.net | This compound aza-analogues researchgate.net |

| Aryne-Mediated Cyclization | Base-induced cyclization of a pre-assembled model. nih.gov | This compound nih.gov |

| Parham Cyclization | Construction of the lactam ring in the final step. mdpi.com | This compound mdpi.com |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While this compound itself has not been reported to have significant biological activity, its core structure is found in numerous bioactive compounds, and its synthetic analogues have shown a range of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties. acs.orgresearchgate.net A critical area for future research is the detailed investigation of the molecular mechanisms underlying these activities.

For instance, certain isoindoloisoquinolinone derivatives, which are analogues of this compound, have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) , an enzyme crucial for DNA repair and a key target in cancer therapy. sci-hub.se Future studies should aim to elucidate the precise binding mode of these this compound analogues to PARP-1 through techniques like X-ray crystallography and cryo-electron microscopy. Understanding the specific molecular interactions will be instrumental in designing next-generation inhibitors with improved potency and selectivity.

Similarly, some analogues of this compound have demonstrated inhibitory activity against HIV-1 reverse transcriptase . rsc.org The molecular basis for this inhibition is not yet fully understood. Future research should focus on kinetic studies to determine the mode of inhibition and computational docking studies to identify the binding site on the enzyme. This knowledge will be invaluable for optimizing the antiviral properties of this class of compounds.

The broader class of isoquinoline (B145761) alkaloids, to which this compound belongs, is known to interact with a variety of biological targets, including DNA. nih.gov It is plausible that some this compound analogues may exert their cytotoxic effects through DNA intercalation or by inhibiting enzymes involved in DNA metabolism, such as topoisomerases. Future investigations should explore these potential mechanisms through biophysical techniques and cell-based assays.

Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity

Building on a deeper mechanistic understanding, the rational design and synthesis of next-generation this compound analogues with enhanced target specificity and improved pharmacological profiles is a key future direction. Structure-activity relationship (SAR) studies will be central to this endeavor. researchgate.net

The synthesis of aza-analogues of this compound has already demonstrated that modification of the core scaffold is a viable strategy for generating novel bioactive compounds. researchgate.netresearchgate.net Future work could involve the systematic introduction of different heteroatoms into the tetracyclic system to modulate the electronic properties and three-dimensional shape of the molecule, thereby fine-tuning its interaction with biological targets.

The creation of 3-methylated analogues represents another promising avenue for structural modification. The introduction of a methyl group can have profound effects on the metabolic stability and target-binding affinity of a compound. researchgate.net Systematic exploration of substitutions at various positions of the this compound scaffold will be crucial for developing a comprehensive SAR.

The isoindolinone scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. ontosight.ai The challenge and opportunity lie in modifying the this compound structure to achieve high selectivity for a single, desired target. This can be achieved by incorporating functional groups that exploit specific features of the target's binding site, such as hydrogen bond donors and acceptors, or hydrophobic pockets.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Biological Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound analogues is no exception. nih.govfrontiersin.org These computational tools can accelerate the design-make-test-analyze cycle by predicting the properties of novel compounds and suggesting promising synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed for the isoindolo[1,2-a]isoquinolinone class of compounds. researchgate.net By training these models on existing data of this compound analogues and their biological activities, it will be possible to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates.

De novo design algorithms can be employed to generate novel molecular structures based on the this compound scaffold that are optimized for binding to a specific target. nih.govresearchgate.net These algorithms can explore a vast chemical space and propose innovative structures that may not be obvious to a human chemist.

Furthermore, AI and ML can be applied to retrosynthesis planning , helping chemists to devise efficient synthetic routes to complex target molecules like novel this compound analogues. rsc.org By analyzing vast databases of chemical reactions, these tools can suggest optimal reagents, catalysts, and reaction conditions.

The application of these computational approaches to the study of isoquinoline alkaloids is still in its early stages but holds immense promise. researchgate.netmdpi.com By combining the insights from AI and ML with the expertise of medicinal chemists, the development of next-generation this compound-based therapeutics can be significantly accelerated.

Q & A

Q. What are the established synthetic routes for Nuevamine, and how do they ensure structural fidelity?

this compound is synthesized via multi-component reactions (MCRs) such as the Ugi-3CR/aza Diels-Alder sequence, which enables efficient construction of its pyrrolo[3,4-b]pyridin-5-one core . Key steps include:

- Ugi-3CR : Combines amines, aldehydes, and isocyanides to form intermediate peptoids.

- aza Diels-Alder : Cyclizes intermediates into the target scaffold.

- Click chemistry : Functionalizes the core with triazole groups for bioactivity modulation. Methodological Tip: Validate purity and identity using HPLC, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize this compound’s structural and electronic properties?

- Spectroscopic analysis : NMR (¹H/¹³C) for proton/carbon environments, IR for functional groups.

- X-ray crystallography : Resolve absolute configuration and intermolecular interactions.

- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict electronic properties and reactivity . Data Example: In prior studies, (±)-nuevamine analogs showed distinct NOE correlations in NMR, confirming stereochemistry .

Q. What are the standard protocols for assessing this compound’s in vitro bioactivity?

Q. How can reaction conditions be optimized to improve this compound’s synthetic yield and scalability?

- Microwave (MW) assistance : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance aza Diels-Alder kinetics.

- Catalyst design : Lewis acids (e.g., ZnCl₂) stabilize transition states in cycloadditions . Contradiction Alert: MW-assisted synthesis may reduce byproducts but requires precise temperature control to avoid decomposition .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

- Dose-response validation : Replicate assays across independent labs to rule out batch variability.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., triazole vs. imidazole) to isolate active pharmacophores .

- Meta-analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., solvent residues in bioassays) .

Q. How do computational models predict this compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to fungal cytochrome P450 enzymes.

- MD simulations : GROMACS for assessing stability of ligand-target complexes over 100ns trajectories. Key Finding: Triazole groups in this compound analogs form hydrogen bonds with CYP51 active sites, explaining antifungal activity .

Q. What ethical and methodological safeguards are critical in vivo studies of this compound?

- Ethical compliance : Follow ARRIVE guidelines for animal studies, including IACUC approval for dosing protocols .

- Negative controls : Include vehicle-only groups to distinguish compound effects from experimental artifacts .

Methodological Guidelines

- Experimental reproducibility : Document reaction parameters (temperature, solvent purity) and instrument calibration in supplementary materials .

- Data transparency : Share raw spectral data (e.g., NMR FIDs) via repositories like Zenodo for peer validation .

- Conflict resolution : Use Bland-Altman plots to quantify inter-lab variability in bioactivity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.